molecular formula C15H14N4OS B2413381 N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide CAS No. 1797822-55-9

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide

Cat. No. B2413381
CAS RN: 1797822-55-9
M. Wt: 298.36
InChI Key: BKAGURPIOWUGMV-UHFFFAOYSA-N
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Description

“N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide” is a derivative of nicotinamide, which is a nitrogen-containing heterocycle natural molecule . It is synthesized by splicing nicotinic acid and the sulfur-containing heterocycle thiophene . This compound has been studied for its fungicidal activities .


Synthesis Analysis

The synthesis of “this compound” involves the splicing of the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . The structures of the target compounds were identified through 1H NMR, 13C NMR, and HRMS spectra .


Molecular Structure Analysis

The molecular structure of “this compound” was confirmed through 1H NMR, 13C NMR, and HRMS spectra .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the splicing of nicotinic acid and thiophene .

Scientific Research Applications

Fungicidal Activities

A study by Wu et al. (2022) on N-(thiophen-2-yl) nicotinamide derivatives, which share structural similarities with N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide, demonstrated excellent fungicidal activities against cucumber downy mildew. This research indicates that such derivatives can serve as significant lead compounds for the development of new fungicides, with some compounds showing superior efficacy to commercial fungicides in field trials Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives.

Biological Activities

Shang et al. (2019) synthesized novel N-substitutedphenyl-2-pyrazolylnicotinamides, highlighting their insecticidal and fungicidal properties. These compounds exhibited significant activity against various pests and fungi at certain concentrations, underscoring the potential of this compound derivatives in agrochemical applications Synthesis and Biological Activities of Novel N-Substitutedphenyl-2-pyrazolylnicotinamides.

Antitumor Agents

Gomha et al. (2016) developed bis-pyrazolyl-thiazoles incorporating the thiophene moiety, revealing their potent anti-tumor activities against hepatocellular carcinoma cell lines. This study suggests the therapeutic potential of such compounds in cancer treatment, providing a basis for further investigation into the use of nicotinamide derivatives as antitumor agents Synthesis and Characterization of Some New Bis-Pyrazolyl-Thiazoles Incorporating the Thiophene Moiety as Potent Anti-Tumor Agents.

Future Directions

“N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide” derivatives are significant lead compounds that can be used for further structural optimization . Specifically, compound 4f is a promising fungicide candidate against cucumber downy mildew (CDM) that can be used for further development .

properties

IUPAC Name

N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c20-15(12-3-1-6-16-11-12)17-7-9-19-8-5-13(18-19)14-4-2-10-21-14/h1-6,8,10-11H,7,9H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKAGURPIOWUGMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCCN2C=CC(=N2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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